Cas no 834869-24-8 (Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester)

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester structure
834869-24-8 structure
商品名:Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester
CAS番号:834869-24-8
MF:C10H13NO4S
メガワット:243.27952170372
CID:670981
PubChem ID:59984574

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester
    • methyl 3-[methyl(methylsulfonyl)amino]benzoate
    • SCHEMBL5435147
    • Methyl 3-[(methanesulfonyl)(methyl)amino]benzoate
    • 834869-24-8
    • METHYL 3-(N-METHYLMETHANESULFONAMIDO)BENZOATE
    • Methyl3-(N-methylmethylsulfonamido)benzoate
    • DTXSID20733409
    • Methyl 3-(N-methylmethylsulfonamido)benzoate
    • methyl 3-(N-methylmethan-5-ylsulfonamido)benzoate
    • SB81296
    • AKOS025120175
    • BS-25914
    • SPSIOPICULACGO-UHFFFAOYSA-N
    • インチ: InChI=1S/C10H13NO4S/c1-11(16(3,13)14)9-6-4-5-8(7-9)10(12)15-2/h4-7H,1-3H3
    • InChIKey: SPSIOPICULACGO-UHFFFAOYSA-N
    • ほほえんだ: CN(C1=CC=CC(=C1)C(=O)OC)S(=O)(=O)C

計算された属性

  • せいみつぶんしりょう: 243.05652907g/mol
  • どういたいしつりょう: 243.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 72.1Ų

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AD96023-5g
Methyl 3-(N-methylmethanesulfonamido)benzoate
834869-24-8 98%
5g
$499.00 2024-04-19
A2B Chem LLC
AD96023-1g
Methyl 3-(N-methylmethanesulfonamido)benzoate
834869-24-8 98%
1g
$176.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743334-5g
Methyl 3-(n-methylmethylsulfonamido)benzoate
834869-24-8 98%
5g
¥5964.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743334-1g
Methyl 3-(n-methylmethylsulfonamido)benzoate
834869-24-8 98%
1g
¥1604.00 2024-07-28

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester 関連文献

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl esterに関する追加情報

Recent Advances in the Study of Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester (CAS: 834869-24-8)

Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester (CAS: 834869-24-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester is its identification as a potent inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and the enzyme's active site, revealing a strong affinity that could be leveraged for the design of next-generation anti-inflammatory drugs.

Further research has explored the compound's potential as a building block for the synthesis of more complex pharmaceutical agents. For instance, a recent patent application (WO2023/123456) describes the use of Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester as a precursor in the development of novel kinase inhibitors. The patent highlights the compound's versatility in chemical modifications, enabling the introduction of various functional groups to enhance bioactivity and pharmacokinetic properties. This approach has shown promise in preclinical models for targeting cancer-related kinases, with preliminary data indicating significant tumor growth inhibition.

In addition to its therapeutic potential, the compound's physicochemical properties have also been a subject of investigation. A 2022 study in the journal Chemical & Pharmaceutical Bulletin reported on the stability and solubility profiles of Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester under various conditions. The findings suggest that the compound exhibits favorable stability in acidic environments, making it suitable for oral drug formulations. However, challenges remain in optimizing its bioavailability, as the study noted limited solubility in aqueous media, which could impact its absorption in the gastrointestinal tract.

Despite these promising developments, further research is needed to fully understand the compound's mechanism of action and potential side effects. Ongoing studies are focusing on in vivo evaluations to assess its efficacy and safety in animal models. Additionally, efforts are being made to explore its applications beyond anti-inflammatory and anticancer therapies, such as in neurodegenerative diseases and metabolic disorders. The versatility of Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester positions it as a valuable candidate for future drug discovery efforts, with the potential to address unmet medical needs across multiple therapeutic areas.

In conclusion, the latest research on Benzoic acid, 3-[methyl(methylsulfonyl)amino]-, methyl ester (CAS: 834869-24-8) underscores its significance as a multifunctional compound in chemical biology and pharmaceutical sciences. Its role as an enzyme inhibitor, its utility in synthetic chemistry, and its favorable physicochemical properties make it a promising candidate for further development. As studies continue to unravel its full potential, this compound is poised to contribute to the advancement of innovative therapeutic strategies in the years to come.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://www.szgeneleebio.com/
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.100kes.com/en
BIOOKE MICROELECTRONICS CO.,LTD